(2-Methyloxan-4-yl)hydrazine hydrochloride
Description
(2-Methyloxan-4-yl)hydrazine hydrochloride is an organic hydrazine derivative characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 2-position and a hydrazine moiety at the 4-position, forming a hydrochloride salt. This compound is used in specialized chemical syntheses and materials science applications, particularly as a reducing agent in perovskite solar cell fabrication . Key properties include:
Properties
IUPAC Name |
(2-methyloxan-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5-4-6(8-7)2-3-9-5;/h5-6,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZKOPTZZYFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-4-yl)hydrazine hydrochloride involves the reaction of (2-methyltetrahydro-2H-pyran-4-yl)hydrazine with hydrochloric acid . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is obtained as a white powder with a melting point of 144-146°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
(2-Methyloxan-4-yl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyloxan-4-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Hydrazine Hydrochloride Family
Table 1: Structural and Molecular Comparisons
Key Observations :
Functional Analogs in Materials Science
Key Findings :
- However, structurally similar hydrazine halides like PHC and THC show efficiencies of 22.6% and 23.0%, respectively, highlighting the role of substituents (e.g., thienyl groups in THC enhance electron donation) .
Reactivity in Condensation and Cyclization Reactions
- (2-Methyloxan-4-yl)hydrazine HCl : Used in macrocyclic compound synthesis via aldol condensation and hydrazine coupling .
- (4-Methoxyphenyl)hydrazine HCl : Employed in indole-based anticancer agent synthesis; reacts with carboxylic acids via EDCI-mediated coupling .
- Phenylhydrazine HCl: Catalyzes chromanone condensation reactions at carbonyl or C-2 positions, leading to pyrazoline formation .
Mechanistic Insights :
- The oxane ring in (2-Methyloxan-4-yl)hydrazine HCl may hinder nucleophilic attack compared to less sterically hindered phenylhydrazines, favoring selective reactions at less crowded sites .
Biological Activity
(2-Methyloxan-4-yl)hydrazine hydrochloride, also known as Rac-[(2R,4S)-2-methyloxan-4-yl]hydrazine hydrochloride, is a compound characterized by its unique hydrazine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClN. It features a hydrazine group attached to a methyloxane moiety, which contributes to its potential biological activities. The stereochemistry of the compound is crucial for its interaction with biological targets.
1. Buffering Agent in Cell Culture
This compound serves as a non-ionic organic buffering agent in cell culture systems. It helps maintain optimal pH levels (6 to 8.5), which is essential for various cellular processes and experimental conditions .
2. Potential Antimicrobial and Anticancer Properties
Research indicates that hydrazine derivatives, including this compound, may exhibit antimicrobial and anticancer properties. Hydrazones, a class of compounds related to hydrazines, have shown diverse biological activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Some derivatives have demonstrated cytotoxic effects on cancer cell lines .
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The hydrazine moiety may participate in redox reactions or act as a nucleophile, influencing various biochemical pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazine derivatives:
- Antimicrobial Activity : A study demonstrated that hydrazone derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 125 μg/mL against various pathogens .
- Cytotoxicity Against Cancer Cell Lines : Research has shown that certain hydrazone derivatives derived from hydrazines can have IC values as low as 6.7 nM against breast cancer cell lines . This indicates the potential for developing new anticancer agents based on the structure of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Hydralazine | Phenylhydrazine derivative | Antihypertensive |
| Phenelzine | Monoamine oxidase inhibitor | Antidepressant |
| Benzylhydrazine | Simple hydrazine derivative | Intermediate in synthesis |
| This compound | Unique methyloxane structure | Potential antimicrobial and anticancer properties |
The unique methyloxane structure of this compound distinguishes it from simpler hydrazines, potentially offering unique biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
